Calcium oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium oxoacetate is a chemical compound that combines calcium ions with oxoacetate ions. It is known for its role in various biochemical processes and its potential applications in different fields. The compound is of interest due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium oxoacetate can be synthesized through the reaction of calcium carbonate with oxalic acid. The reaction typically involves dissolving calcium carbonate in a solution of oxalic acid, resulting in the formation of this compound and carbon dioxide gas. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reactant concentrations, temperature, and pH to optimize yield and purity. The product is then purified through filtration and crystallization techniques to obtain high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium oxoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: Under certain conditions, it can be reduced to form calcium oxalate.
Substitution: It can participate in substitution reactions where the oxoacetate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound include calcium carbonate, calcium oxalate, and various substituted calcium salts. These products are of interest in different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Calcium oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: It plays a role in biochemical processes and is studied for its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain metabolic disorders.
Industry: It is used in the production of materials such as coatings and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of calcium oxoacetate involves its interaction with various molecular targets and pathways. It can act as a source of calcium ions, which are essential for numerous cellular functions. Additionally, the oxoacetate ion can participate in metabolic pathways, influencing processes such as energy production and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium oxalate: Similar in structure but differs in its reactivity and applications.
Calcium acetate: Used in different industrial and medical applications, with distinct chemical properties.
Oxaloacetic acid: A related compound involved in metabolic pathways but with different chemical behavior.
Uniqueness
Calcium oxoacetate is unique due to its specific combination of calcium and oxoacetate ions, which confer distinct properties and reactivity
Eigenschaften
CAS-Nummer |
2990-19-4 |
---|---|
Molekularformel |
C4H2CaO6 |
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
calcium;oxaldehydate |
InChI |
InChI=1S/2C2H2O3.Ca/c2*3-1-2(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
JIOBOQOAYFOKLJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)C(=O)[O-].C(=O)C(=O)[O-].[Ca+2] |
Verwandte CAS-Nummern |
298-12-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.